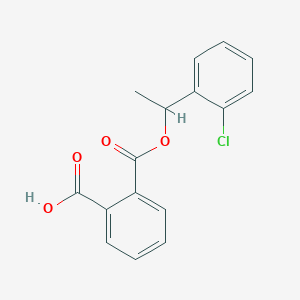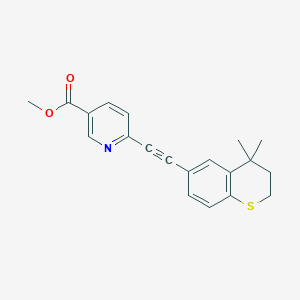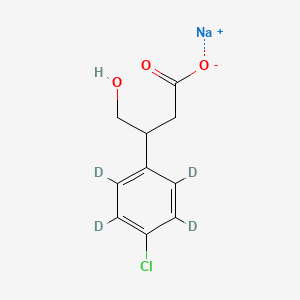
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is a deuterated analog of 4-hydroxybutyric acid, where the phenyl ring is substituted with deuterium atoms. This compound is often used in scientific research due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt typically involves the deuteration of 4-chlorophenyl compounds followed by the introduction of the hydroxybutyric acid moiety. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other reagents. The process is optimized to maximize yield and purity while minimizing the cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl-d4)-4-oxobutyric acid.
Reduction: Formation of 3-(4-Chlorophenyl-d4)-4-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound may interact with enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clofibric-d4 Acid (4-chlorophenyl-d4): Another deuterated analog used in metabolic studies.
3-(4-Chlorophenyl)glutaric Anhydride-[d4]: Used in organic chemistry and metabolic research.
Uniqueness
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is unique due to its specific deuteration pattern and the presence of the hydroxybutyric acid moiety. This combination provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H10ClNaO3 |
|---|---|
Poids moléculaire |
240.65 g/mol |
Nom IUPAC |
sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D; |
Clé InChI |
YNPCWJFLKBMRIL-FOMJDCLLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(CC(=O)[O-])CO)[2H])[2H])Cl)[2H].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


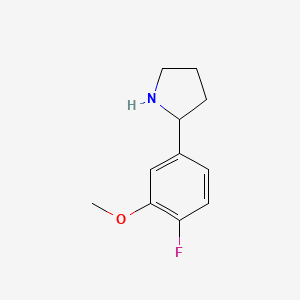


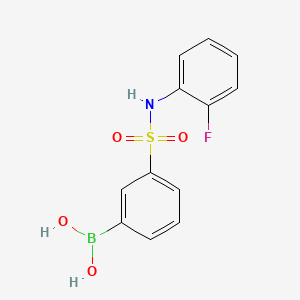
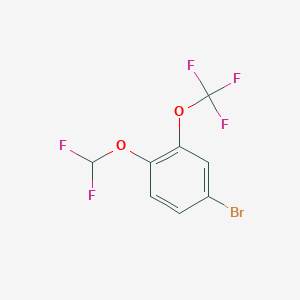
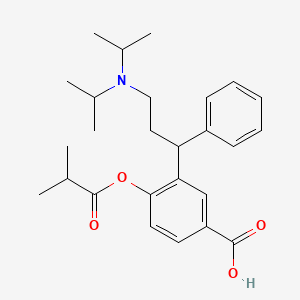
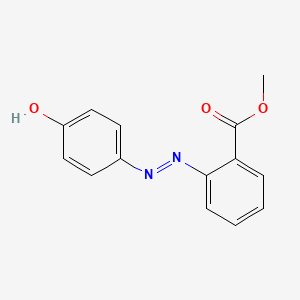
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
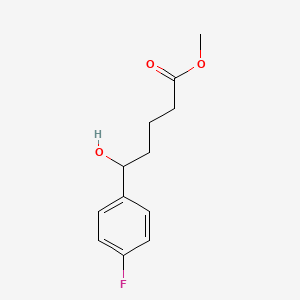


![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
